

Anisodamine Hydrobromide for Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trials

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Compound of Interest

Compound Name: Anisodine hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data on anisodamine hydrobromide for the treatment of acute ischemic stroke (AIS). Drawing from a recent meta-analysis, we present a comparative overview of its efficacy and safety profile against conventional therapies. This document is intended to inform researchers, scientists, and drug development professionals on the current evidence base for this potential therapeutic agent.

Efficacy and Safety Profile of Anisodamine Hydrobromide in Acute Ischemic Stroke

A 2023 systematic review and meta-analysis pooled data from 11 randomized controlled trials (RCTs) involving 1,337 patients with AIS.^{[1][2][3][4][5]} The findings suggest that anisodamine hydrobromide injection, when used as a supplementary treatment to conventional therapy, offers significant improvements in neurological function and clinical outcomes.

Key Efficacy Outcomes

The meta-analysis revealed statistically significant improvements in several key efficacy endpoints for patients receiving anisodamine hydrobromide.^{[1][2][6]} Notably, the treatment was associated with a reduction in the National Institutes of Health Stroke Scale (NIHSS) score, a measure of stroke severity, and the modified Rankin Scale (mRS) score, which assesses

disability.[1][2][6] Furthermore, patients treated with anisodamine showed an increased Barthel Index (BI) score, indicating improved performance in daily living activities.[1][2] The overall clinical efficacy was also reported to be higher in the anisodamine group.[1][2][6]

Efficacy Outcome	Test	Result	95% Confidence Interval	p-value
Neurological Deficit	NIHSS Score (MD)	-1.53	(-1.94, -1.12)	< 0.00001
Functional Disability	mRS Score (MD)	-0.89	(-0.97, -0.81)	< 0.00001
Activities of Daily Living	Barthel Index (MD)	10.65	(4.30, 17.00)	0.001
Clinical Efficacy	Risk Ratio (RR)	1.2	(1.08, 1.34)	0.001
Cerebral Perfusion	Relative Cerebral Blood Volume (SMD)	0.28	(0.02, 0.53)	0.03
Cerebral Perfusion	Relative Time to Peak (SMD)	-0.81	(-1.08, -0.55)	< 0.00001

MD: Mean Difference, RR: Risk Ratio, SMD: Standardized Mean Difference. Data from a meta-analysis of 11 RCTs.[1][2]

Safety and Tolerability

The meta-analysis found no statistically significant difference in the rate of adverse events between the anisodamine hydrobromide supplemental group and the control group receiving conventional therapy alone.[1][2][4] This suggests a favorable safety profile for anisodamine hydrobromide in the context of AIS treatment.

Experimental Protocols

The included studies in the meta-analysis were randomized controlled trials comparing anisodamine hydrobromide injection combined with conventional therapy to conventional therapy alone.

Patient Population

The studies enrolled patients diagnosed with acute ischemic stroke. The time from symptom onset to hospital admission was within 72 hours for all included studies.^[1] A total of 1,337 patients were included across the 11 RCTs, with 668 in the trial group and 669 in the control group.^[1]

Intervention and Control

- Trial Group: Received anisodamine hydrobromide injection in conjunction with conventional therapy. The duration of anisodamine treatment ranged from 7 to 30 days.^[1]
- Control Group: Received conventional therapy alone.

Outcome Measures

The primary and secondary outcome measures assessed in the included trials were:

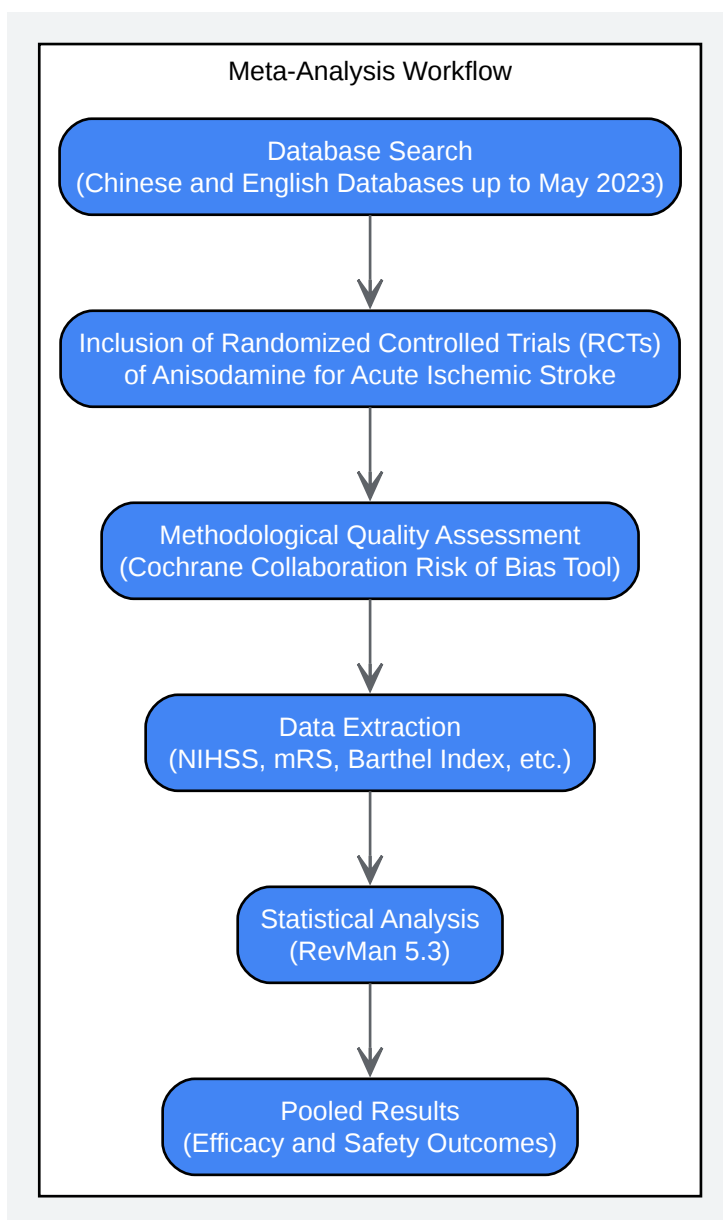
- Primary Outcomes:
 - National Institutes of Health Stroke Scale (NIHSS)
 - Modified Rankin Scale (mRS)
 - Barthel Index (BI)
- Secondary Outcomes:
 - Clinical Efficacy Rate
 - Computed Tomography Perfusion (CTP) parameters (e.g., relative cerebral blood volume, relative time to peak)
 - Adverse Reactions

Mechanism of Action

Anisodamine is known to act as an antagonist of M-cholinergic receptors.^[7] Its therapeutic effects in ischemic stroke are also attributed to its ability to activate the ERK1/2 signaling pathway and regulate ATPase activity.^[1] A combination of neostigmine and anisodamine has been shown to be neuroprotective by activating the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR), which in turn reduces the expression of pro-inflammatory cytokines.^[8]

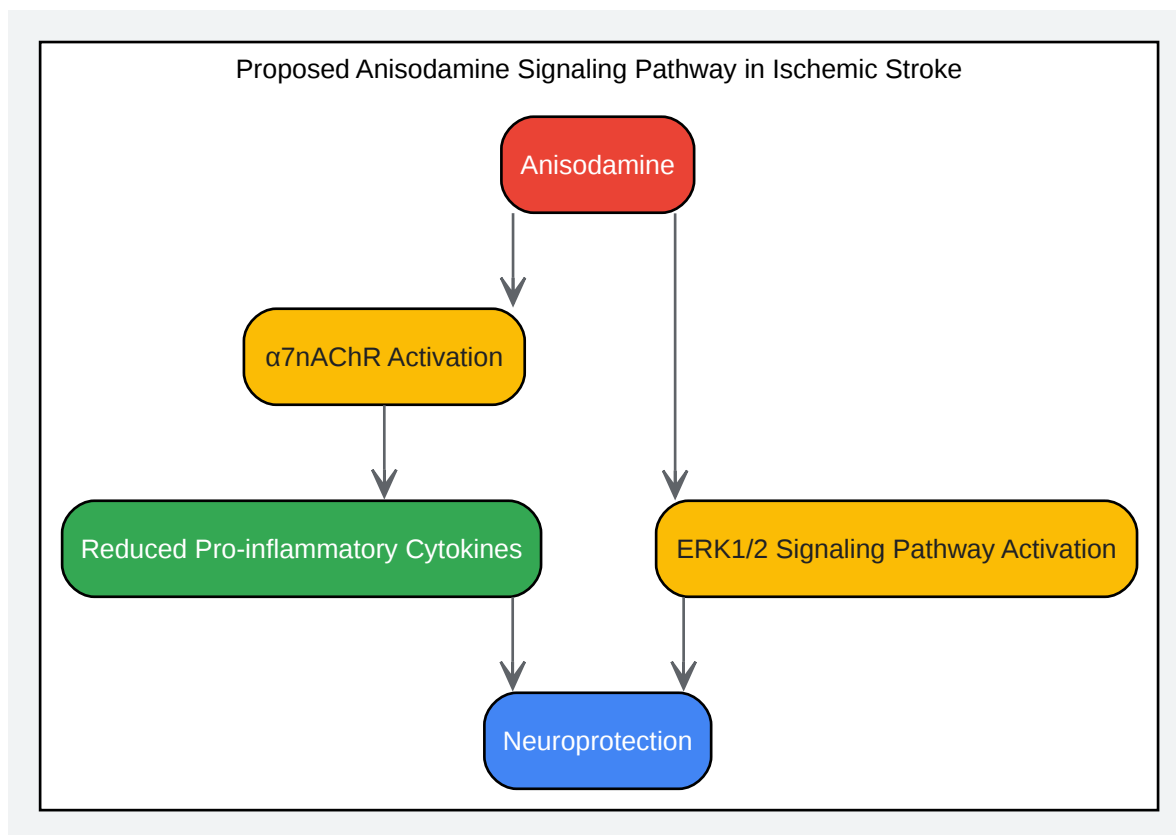
Visualizing the Research and Mechanisms

To better understand the experimental workflow and the proposed signaling pathway, the following diagrams are provided.



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Caption: Workflow of the systematic review and meta-analysis process.



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Caption: Simplified proposed signaling pathway of Anisodamine in neuroprotection.

Conclusion

The available evidence from a recent meta-analysis suggests that anisodamine hydrobromide injection is an effective and safe supplementary treatment for acute ischemic stroke.[1][2][3][4][5] It appears to improve neurological function, reduce disability, and enhance activities of daily living. While these findings are promising, the authors of the meta-analysis note the limitations of the included RCTs and call for larger, multi-center, high-quality trials to further validate these results.[1][2][4] For drug development professionals, anisodamine hydrobromide represents a potential candidate for further investigation and development in the management of ischemic stroke.

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